molecular formula C19H18N4O3S B2658041 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 2097914-74-2

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No. B2658041
CAS RN: 2097914-74-2
M. Wt: 382.44
InChI Key: ZYGMIQSKGIKWJB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a thiophene ring, a furan ring, and an oxazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Furan is a five-membered ring with four carbon atoms and an oxygen atom. Oxazole is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the conjugated system of the heterocyclic rings. The presence of different heteroatoms (nitrogen, sulfur, and oxygen) in the rings can result in various electronic effects, which can influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-rich heterocyclic rings. For instance, the pyrazole ring can undergo electrophilic substitution reactions at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the heterocyclic rings and the functional groups present. For example, the compound is likely to have good solubility in polar solvents due to the polar nature of the heterocyclic rings .

Scientific Research Applications

Synthesis and Reactivity

Research on similar compounds has focused on the synthesis and characterization of heterocyclic compounds incorporating pyrazole, thiophene, furan, and oxazole rings. These studies have explored various synthetic routes, including the use of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, highlighting the versatility and reactivity of these heterocycles in forming complex structures (Ledenyova et al., 2018).

Potential Biological Applications

Although specific biological activities of "N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide" were not directly available, research on structurally related compounds, such as pyrazole and thiophene derivatives, has indicated potential antimicrobial and anticancer properties. Compounds containing these moieties have been investigated for their ability to inhibit various pathogens and cancer cell lines, suggesting possible research applications in developing novel therapeutic agents (El-Essawy et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many heterocyclic compounds are known to have biological activity, and the specific activities can vary widely .

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and properties. As a general rule, handling of chemical compounds should always be done with appropriate safety precautions .

Future Directions

The compound could potentially be studied for its biological activity, given the known activities of many heterocyclic compounds. It could also be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12-8-13(2)23(21-12)16(14-5-7-27-11-14)10-20-19(24)15-9-18(26-22-15)17-4-3-6-25-17/h3-9,11,16H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGMIQSKGIKWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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